N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide
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Description
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H15F3N2O2 and its molecular weight is 348.325. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
The scientific research applications of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide are largely centered around its synthesis and derivative formation, which have implications in medicinal chemistry and materials science. For example, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, which are structurally related to the compound , have been synthesized from methyl anthranilate and 2-aryl-1,3,4-oxadiazolin-5-ones. These syntheses offer alternative routes for creating structurally complex molecules that can serve as potential pharmacophores or functional materials (Chau, Saegusa, & Iwakura, 1982).
Catalytic Reactions
The compound's framework has been utilized in catalytic reactions, such as the cobalt-catalyzed direct carbonylation of aminoquinoline benzamides. This process, operating under mild conditions, demonstrates the compound's utility in facilitating complex organic transformations, which are fundamental in synthesizing novel compounds with potential biological activity (Grigorjeva & Daugulis, 2014).
Ligand Development
Research has focused on developing novel ligands for studying receptor interactions in biological systems. For instance, derivatives like N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide have been radiolabeled and used to study sigma-2 receptors, highlighting the utility of such compounds in neuropharmacological research (Xu et al., 2005).
Material Science Applications
In material science, the compound's derivatives have been explored for their fluorescent properties, particularly in sensing applications. For example, bisquinolinium pyridine-2,6-dicarboxamide receptors, which share a structural motif with the compound , have shown potential in fluorescent anion sensing in water, indicating the compound's relevance in developing new sensing materials (Dorazco‐González et al., 2014).
Radiolabeling for Imaging
The compound's framework is also useful in the radiolabeling of analogs for imaging purposes, such as in the development of fluorine-18-labeled benzamide analogs for positron emission tomography (PET) imaging of tumor receptor status, demonstrating its application in diagnostic imaging and oncology research (Tu et al., 2007).
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c1-23-15-8-7-12(10-11(15)6-9-16(23)24)22-17(25)13-4-2-3-5-14(13)18(19,20)21/h2-5,7-8,10H,6,9H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWONWBGLZAQFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.